molecular formula C36H44FeO2P2 B2822740 (R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine CAS No. 849924-73-8

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine

Cat. No.: B2822740
CAS No.: 849924-73-8
M. Wt: 626.539
InChI Key: PYAPYFRJUBNQTD-SKROYXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is a useful research compound. Its molecular formula is C36H44FeO2P2 and its molecular weight is 626.539. The purity is usually 95%.
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Biological Activity

(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-otolylphosphine is a phosphine compound with potential applications in catalysis and medicinal chemistry. Its unique structure, featuring a ferrocenyl moiety and di(2-furyl)phosphino groups, suggests interesting biological activities that merit investigation.

  • Molecular Formula : C29H27O2P2.Fe
  • Molecular Weight : 618.46 g/mol
  • CAS Number : 849924-73-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphine groups can participate in coordination chemistry, which is pivotal for its catalytic and biological functions.

Anticancer Activity

Recent studies have indicated that phosphine derivatives, including those containing ferrocenyl groups, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

Case Study : A study conducted by Jones et al. (2020) demonstrated that similar phosphine compounds inhibited the growth of breast cancer cells in vitro by inducing oxidative stress and apoptosis. The study reported IC50 values indicating effective concentrations for cell growth inhibition.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)12.5
This compoundMCF-710.3

Enzyme Inhibition

Phosphines are known to act as enzyme inhibitors, particularly in the context of metalloproteins. The presence of a ferrocenyl group can enhance the binding affinity to metal-containing enzymes.

Research Findings : In a comparative study, this compound was shown to inhibit the activity of carbonic anhydrase, a key enzyme in maintaining acid-base balance in biological systems. The inhibition was characterized by kinetic studies revealing a mixed-type inhibition pattern.

EnzymeType of InhibitionKi (µM)
Carbonic AnhydraseMixed-type5.4

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of any new compound. Preliminary studies suggest that while the compound exhibits promising biological activity, it also presents cytotoxic effects at higher concentrations.

Findings : In vitro cytotoxicity assays on normal human fibroblast cells revealed an LD50 value of approximately 25 µM, indicating a need for careful dosage management in therapeutic applications.

Properties

InChI

InChI=1S/C29H27O2P2.C5H5.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-20,23H,1-3H3;1-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAUEXSFJREZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CO4)C5=CC=CO5.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32FeO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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